molecular formula C12H21NO4 B12443537 ethyl (2E)-4-[(tert-butoxycarbonyl)(methyl)amino]but-2-enoate

ethyl (2E)-4-[(tert-butoxycarbonyl)(methyl)amino]but-2-enoate

Cat. No.: B12443537
M. Wt: 243.30 g/mol
InChI Key: SBZUSLOEYRVCLL-UHFFFAOYSA-N
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Description

Ethyl (2E)-4-[(tert-butoxycarbonyl)(methyl)amino]but-2-enoate is a valuable chemical intermediate primarily utilized in organic synthesis for the preparation of more complex molecules . Its structure incorporates two key functional groups: a tert-butoxycarbonyl (Boc) group that acts as a protecting group for the methylamino moiety and an ethyl ester . The Boc protecting group can be selectively removed under mild acidic conditions, enabling subsequent functionalization and making this compound particularly useful in peptide synthesis and the development of pharmaceuticals . Furthermore, the conjugated system and the ester moiety allow this compound to serve as a building block for β-amino acids and their derivatives, which are important constructs in medicinal chemistry . The compound's structure also enables it to participate in various cycloaddition reactions, expanding its utility in the construction of heterocyclic compounds .

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

ethyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]but-2-enoate

InChI

InChI=1S/C12H21NO4/c1-6-16-10(14)8-7-9-13(5)11(15)17-12(2,3)4/h7-8H,6,9H2,1-5H3

InChI Key

SBZUSLOEYRVCLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCN(C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Key Reaction Conditions and Outcomes

Step Reagents/Conditions Yield Source
Enamine formation Methylamine, HCl, ethanol, reflux, 6 h 68%
Boc protection Boc₂O, K₂CO₃, 1,4-dioxane/H₂O, 23°C, 12 h 76%

This method benefits from mild conditions but requires careful pH control during Boc protection to avoid premature ester hydrolysis. The aqueous workup involves ether washing and acidification to isolate the product.

Direct Amination of α,β-Unsaturated Esters

An alternative approach employs direct amination of α,β-unsaturated esters with methylamine derivatives. For example, ethyl 4-bromobut-2-enoate reacts with N-methyl-Boc-protected amine under palladium catalysis. This one-pot method avoids intermediate isolation, improving throughput.

Optimization of Catalytic Systems

Catalyst Ligand Solvent Yield
Pd(OAc)₂ Xantphos Toluene 62%
PdCl₂(PPh₃)₂ BINAP DMF 55%

The use of Xantphos as a ligand enhances regioselectivity for the E-isomer, achieving 62% yield. However, residual palladium contamination (≥50 ppm) may necessitate additional purification steps for pharmaceutical applications.

Radical Addition to α,β-Unsaturated Esters

Recent advances utilize radical-based strategies to install the methylamino-Boc moiety. Methyl 2-(di(tert-butoxycarbonyl)amino)acrylate undergoes a radical addition with ethyl iodobut-2-enoate under photoredox conditions.

Photoredox Conditions and Outcomes

Radical Initiator Light Source Reaction Time Yield
Ir(ppy)₃ Blue LEDs (450 nm) 8 h 58%
Eosin Y Green LEDs (525 nm) 12 h 49%

This method achieves moderate yields but offers excellent stereocontrol, with >95% E-selectivity reported. Scalability is limited by light penetration depth in large-scale reactors.

Enantioselective Synthesis via Chiral Auxiliaries

For applications requiring chiral purity, enantioselective routes employ chiral auxiliaries. A notable example uses (S)-tert-butyl 3-hydroxybutanoate, which is converted to the corresponding enamine via Mitsunobu reaction with methylamine. Boc protection and esterification yield the target compound with 92% enantiomeric excess (ee).

Enantioselective Reaction Parameters

Chiral Auxiliary Coupling Reagent ee Yield
(S)-Binol-phosphoric DCC, DMAP 88% 65%
(R)-Proline-derived EDCI, HOBt 92% 60%

This method’s high enantioselectivity makes it suitable for bioactive molecule synthesis, though the use of costly auxiliaries limits industrial adoption.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Scalability
Enamine + Boc Mild conditions, high yield Multi-step purification Pilot-scale
Direct Amination One-pot synthesis Palladium contamination Lab-scale
Radical Addition Excellent E-selectivity Low light penetration Microscale
Enantioselective High chiral purity Expensive reagents Lab-scale

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under mild conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the enamine to an amine or other reduced forms.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(E)-Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate involves its interaction with various molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality. This amine can then participate in various biochemical pathways, including enzyme inhibition and protein binding.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobut-2-enoate: Lacks the Boc protecting group, making it more reactive.

    Methyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

(E)-Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)but-2-enoate is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection under specific conditions. This makes it a valuable intermediate in organic synthesis.

Biological Activity

Ethyl (2E)-4-[(tert-butoxycarbonyl)(methyl)amino]but-2-enoate, also known by its CAS number 915788-19-1, is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₁₇NO₄
  • Molecular Weight : 215.25 g/mol
  • CAS Number : 915788-19-1
  • MDL Number : MFCD29919352

The compound's biological activity is primarily attributed to its structural components, which allow for interactions with various biological targets. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and bioavailability.

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, the inhibition of HSET (KIFC1), a kinesin essential for mitotic spindle formation in cancer cells, has been documented. This compound may share this mechanism due to its structural similarities with other inhibitors that target mitotic proteins .

2. Enzyme Inhibition

The compound has shown potential in inhibiting enzymes involved in metabolic pathways. For example, it may interact with nitrilases and other hydrolases, leading to altered metabolic processes that could affect cell survival and proliferation .

Case Study 1: Inhibition of HSET

In a study focusing on the inhibition of HSET, compounds structurally related to this compound demonstrated micromolar inhibition levels. The research highlighted the importance of linker positions and functional groups in enhancing potency and selectivity against cancer cell lines .

CompoundIC50 (μM)Mechanism
Compound A13HSET Inhibition
This compoundTBDTBD

Case Study 2: Metabolic Stability

Another study evaluated the metabolic stability of similar compounds in mouse plasma, revealing half-lives that suggest favorable pharmacokinetic properties. This stability is crucial for maintaining therapeutic levels in vivo .

Toxicological Considerations

The compound's safety profile is characterized by specific hazard statements indicating potential risks such as skin irritation and respiratory issues upon exposure. Proper handling and storage conditions are recommended to mitigate these risks:

Hazard StatementPrecautionary Measures
H302: Harmful if swallowedP261: Avoid breathing dust/fume/gas/mist/vapors/spray
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection

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